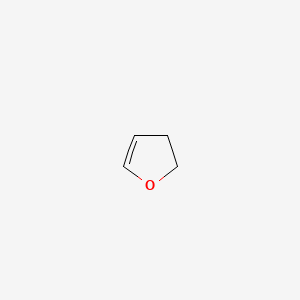

2,3-Dihydrofuran

Description

This compound is a natural product found in Rhododendron groenlandicum with data available.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-2-4-5-3-1/h1,3H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTCBAGSMQIFNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75454-45-4 | |

| Record name | Furan, 2,3-dihydro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75454-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9061594 | |

| Record name | Furan, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [MSDSonline] | |

| Record name | Furan, 2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1191-99-7, 36312-17-1 | |

| Record name | 2,3-Dihydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2,3-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036312171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydrofuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, 2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDROFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07M2EY3BG1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,3-Dihydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,3-dihydrofuran (B140613). The information is presented to support research, development, and application activities where this versatile heterocyclic compound is utilized. All quantitative data is summarized in clear, tabular formats for ease of comparison. Detailed experimental protocols for the determination of key physical properties are also provided.

Core Physical and Chemical Properties

This compound, a colorless and volatile liquid, is a five-membered heterocyclic ether with the chemical formula C₄H₆O.[1][2] It is recognized as one of the simplest enol ethers and serves as a valuable intermediate in organic synthesis, including in the preparation of biologically active compounds such as antitumor agents.[3][4]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below. These values have been compiled from various reputable sources and represent the established physical constants for this compound under standard conditions.

| Property | Value | Units | Conditions | Citations |

| Molecular Weight | 70.09 | g/mol | - | [1][5][6] |

| Boiling Point | 54 - 55 | °C | 760 mmHg | [5][7][8] |

| Melting Point | - | °C | - | [8][9] |

| Density | 0.927 | g/mL | 25 °C | [1][5][9] |

| Refractive Index (n_D) | 1.423 | - | 20 °C | [5][7][9] |

| Flash Point | -20 to -24 | °C | Closed Cup | [5][7] |

| Vapor Pressure | 14.46 | mmHg | 55 °C | [5][7] |

| logP (o/w) | -0.034 | - | Estimated | [7] |

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its application in chemical reactions and purification processes.

| Solvent | Solubility | Temperature | Citations |

| Water | 32,730 mg/L (Slightly Soluble) | 25 °C (estimated) | [7] |

| Alcohol | Soluble | - | [7] |

| Chloroform | Soluble | - | [8] |

| Methanol | Soluble | - | [10][11] |

Experimental Protocols for Property Determination

The following sections detail the standard laboratory procedures for determining the key physical properties of this compound. These protocols are foundational for verifying the purity and identity of the compound.

Determination of Boiling Point by Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile liquid like this compound, simple distillation is a common and effective method for both purification and boiling point determination.[1]

Apparatus:

-

Round-bottom flask

-

Distillation head with a thermometer adapter

-

Thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a small volume (e.g., 10-15 mL) of this compound and a few boiling chips into the round-bottom flask.

-

Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

-

Record the temperature at which the vapor temperature stabilizes while the liquid is actively distilling and condensing into the receiving flask. This stable temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density using a Pycnometer

The density of a liquid is its mass per unit volume. A pycnometer, a flask with a precisely known volume, is used for accurate density measurements.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles. Insert the stopper, allowing excess water to exit through the capillary. Dry the outside of the pycnometer.

-

Weigh the water-filled pycnometer and record the mass (m₂).

-

Empty and dry the pycnometer. Fill it with this compound and repeat steps 3 and 4 at the same temperature.

-

Weigh the this compound-filled pycnometer and record the mass (m₃).

-

Calculate the density of this compound using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.

Determination of Refractive Index using an Abbe Refractometer

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is sensitive to temperature.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Turn on the Abbe refractometer and the attached constant temperature water bath, setting it to the desired temperature (e.g., 20 °C).

-

Open the prism of the refractometer and clean the surfaces with a soft tissue and an appropriate solvent (e.g., ethanol (B145695) or acetone), then allow it to dry completely.

-

Place a few drops of this compound onto the lower prism using a clean dropper.

-

Close the prisms firmly.

-

Look through the eyepiece and turn the adjustment knob until the boundary between the light and dark regions is sharp and centered in the crosshairs.

-

If a color fringe is observed, adjust the chromaticity screw to eliminate it.

-

Read the refractive index value from the scale.

Determination of Aqueous Solubility

A common method to estimate the solubility of an organic compound in water is the shake-flask method.

Apparatus:

-

Conical flasks with stoppers

-

Shaking incubator or magnetic stirrer

-

Analytical balance

-

Centrifuge (optional)

-

Analytical instrumentation for quantification (e.g., GC-MS, HPLC)

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a conical flask.

-

Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the mixture to stand undisturbed to allow the undissolved this compound to separate. If an emulsion forms, centrifugation can be used to facilitate phase separation.

-

Carefully withdraw a sample from the aqueous phase, ensuring no undissolved organic material is included.

-

Analyze the concentration of this compound in the aqueous sample using a suitable analytical technique.

-

The determined concentration represents the solubility of this compound in water at that temperature.

Structure-Property Relationships and Purification Workflow

The molecular structure of this compound directly influences its physical properties. The presence of the ether oxygen atom and the double bond in the five-membered ring leads to its specific polarity, volatility, and reactivity.

Caption: Relationship between the structure of this compound and its key physical properties.

A typical workflow for the purification of synthesized this compound involves removing unreacted starting materials, catalysts, and byproducts, often concluding with distillation to obtain the pure compound.

Caption: A generalized experimental workflow for the purification of this compound.

References

- 1. vernier.com [vernier.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Distillation: Determination of Volatility and Boiling Point [platinumessays.com]

- 4. rocketprops.readthedocs.io [rocketprops.readthedocs.io]

- 5. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 8. chem.ws [chem.ws]

- 9. pubs.aip.org [pubs.aip.org]

- 10. www1.udel.edu [www1.udel.edu]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,3-Dihydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydrofuran (B140613), a heterocyclic organic compound, is a pivotal structural motif and versatile intermediate in organic synthesis, particularly in the development of novel therapeutics. Its unique electronic and conformational properties make it an attractive scaffold for the design of biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, bonding, and spectroscopic characteristics of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside an exploration of its reactivity and relevance in medicinal chemistry. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Molecular Structure and Bonding

This compound (C₄H₆O) is a five-membered heterocyclic ether with a single endocyclic double bond. Its structure and bonding are characterized by a combination of sp² and sp³ hybridized carbon atoms and an sp³ hybridized oxygen atom, resulting in a non-planar, puckered conformation.

Conformational Analysis

Quantum chemical calculations and far-infrared spectroscopy have shown that this compound is not planar.[1] The ring undergoes a puckering motion, with a barrier to planarity of approximately 93 cm⁻¹.[1] The most stable conformation possesses a dihedral angle of about 22-23°.[1][2] This puckered nature is a critical determinant of its reactivity and molecular recognition by biological targets.

Bonding and Electronic Structure

The bonding in this compound involves a sigma framework of C-C, C-H, and C-O single bonds, and a pi system localized in the C=C double bond. The presence of the oxygen atom influences the electronic distribution within the ring through its inductive effect and the potential for lone pair delocalization.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Ball-and-stick model of the this compound molecule.

Spectroscopic Data

The structural features of this compound are elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of this compound.

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~6.32 | Triplet | ~2.4 |

| H3 | ~4.95 | Triplet | ~2.4 |

| H4 | ~2.61 | Quartet | ~9.5, ~2.4 |

| H5 | ~4.30 | Triplet | ~9.5 |

Note: Data obtained in CDCl₃. Chemical shifts and coupling constants are approximate and may vary depending on the solvent and instrument.[3][4]

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C2 | ~145.4 |

| C3 | ~101.5 |

| C4 | ~30.2 |

| C5 | ~71.6 |

Note: Data obtained in CD₃CN.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic vibrational frequencies corresponding to its functional groups.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

| C=C Stretch | ~1615 |

| C-O-C Stretch | ~1140 |

| =C-H Stretch | ~3070 |

| C-H Stretch (alkane) | ~2850-2960 |

Note: These are approximate values and may vary.[6][7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Relative Intensity |

| 70 | [M]⁺ (Molecular Ion) | High |

| 69 | [M-H]⁺ | Moderate |

| 42 | [C₃H₆]⁺ or [C₂H₂O]⁺ | High |

| 41 | [C₃H₅]⁺ | High |

| 39 | [C₃H₃]⁺ | High |

Note: Fragmentation patterns can be complex and may vary with instrumentation.[3] The fragmentation often involves the loss of a hydrogen radical, followed by ring-opening and subsequent cleavage.

Experimental Protocols

Various synthetic routes to this compound and its derivatives have been developed.

Synthesis via Isomerization of 2,5-Dihydrofuran (B41785)

A common laboratory and industrial preparation involves the catalytic isomerization of the more readily available 2,5-dihydrofuran.

Protocol 1: Palladium-Catalyzed Isomerization

-

Catalyst Preparation: Prepare a supported palladium catalyst (e.g., 0.5-3.0 wt% palladium on a support like alumina (B75360) or carbon).

-

Reaction Setup: In a suitable reactor, introduce the 2,5-dihydrofuran feed stream, typically diluted with an inert gas.

-

Co-catalyst/Promoter: Add a selectivity-increasing agent, such as crotonaldehyde (B89634) or 3,4-epoxy-1-butene (10-10,000 ppm), and optionally carbon monoxide (10-200 ppm).[8]

-

Reaction Conditions: Heat the reactor to a temperature between 30°C and 200°C.[8]

-

Monitoring and Work-up: Monitor the reaction progress by gas chromatography. Upon completion, the this compound product can be isolated by distillation.

The following diagram illustrates the general workflow for this isomerization process.

Caption: A simplified workflow for the synthesis of this compound.

Feist-Bénary Synthesis of Substituted Dihydrofurans

The Feist-Bénary synthesis is a classical method for preparing substituted furans, which can proceed through a dihydrofuran intermediate.

Protocol 2: General Feist-Bénary Reaction

-

Reactant Mixture: In a round-bottom flask, dissolve the β-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol).

-

Base Addition: Add a base, such as pyridine (B92270) or triethylamine (B128534) (1.2 eq).[9]

-

Addition of α-Halo Ketone: Slowly add the α-halo ketone (1.0 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring by thin-layer chromatography.[9]

-

Work-up: After cooling, dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

-

Purification: Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography or distillation.

This reaction pathway is depicted in the diagram below.

Caption: Key steps in the Feist-Bénary synthesis of furans.

Reactivity and Applications in Drug Development

The enol ether functionality in this compound dictates its reactivity, making it a valuable precursor for a variety of chemical transformations.

Key Reactions

-

Heck Reaction: this compound undergoes palladium-catalyzed Heck coupling with aryl halides or triflates to yield 2-aryl-2,3-dihydrofurans and/or 2-aryl-2,5-dihydrofurans, depending on the reaction conditions and ligands used.[10]

-

Lithiation: Treatment with strong bases like butyllithium (B86547) results in deprotonation at the 2-position, generating a versatile lithiated intermediate for further functionalization.[11]

-

Cycloaddition Reactions: The double bond of this compound can participate in various cycloaddition reactions to construct more complex heterocyclic systems.

Relevance in Medicinal Chemistry

The this compound scaffold is present in numerous biologically active compounds and serves as a key building block in the synthesis of pharmaceuticals. Its derivatives have been investigated for a range of therapeutic applications.

-

Anticancer Agents: Dihydrofuran-containing molecules have shown potential as anticancer agents.[12] For instance, certain derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[13][14]

-

Antibacterial Agents: Some novel this compound derivatives have demonstrated promising in vitro antibacterial activity against a panel of microorganisms.[13]

The development of these therapeutic agents often involves leveraging the reactivity of the dihydrofuran ring to introduce diverse substituents and build molecular complexity. The non-planar structure of the ring can also play a crucial role in the binding affinity and selectivity of these compounds for their biological targets. While specific signaling pathways are diverse and depend on the overall molecular structure, the dihydrofuran core often serves as a rigid scaffold to orient key pharmacophoric groups.

Conclusion

This compound is a molecule of significant interest in organic and medicinal chemistry. Its distinct structural, electronic, and spectroscopic properties, coupled with its versatile reactivity, make it an important tool for the synthesis of complex molecules, including novel drug candidates. A thorough understanding of its fundamental characteristics, as detailed in this guide, is essential for its effective utilization in research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound(1191-99-7) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Furan, 2,3-dihydro- [webbook.nist.gov]

- 7. This compound(1191-99-7) IR Spectrum [chemicalbook.com]

- 8. US5536851A - Preparation of 2,3-dihydrofurans - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound synthesis [organic-chemistry.org]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,3-Dihydrofuran: A Technical Guide

Introduction

2,3-Dihydrofuran (B140613) (C₄H₆O, CAS No. 1191-99-7) is a heterocyclic organic compound and one of the simplest enol ethers.[1] It exists as a colorless, highly flammable volatile liquid.[1][2] This compound serves as a versatile reagent and intermediate in various organic syntheses, including in the preparation of biologically active molecules like antitumor agents and in metal-catalyzed reactions such as Diels-Alder and cycloaddition reactions.[3] A thorough understanding of its structural and electronic properties is crucial for its application in research and drug development. This guide provides an in-depth overview of the key spectroscopic data for this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering a core reference for researchers and scientists.

Quantitative Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound. The data is presented in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Spectra are typically recorded in a deuterated solvent, such as Chloroform-d (CDCl₃).

¹H NMR Data

The proton NMR spectrum of this compound shows three distinct signals corresponding to the three different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.95 | Triplet | H-4 (Olefinic) |

| ~6.29 | Triplet | H-5 (Olefinic) |

| ~4.29 | Triplet | H-2 (Aliphatic, -O-CH₂-) |

| ~2.58 | Multiplet | H-3 (Aliphatic, -C-CH₂-) |

Note: Specific chemical shifts can vary slightly based on experimental conditions. Data is referenced from common spectral databases.[4]

¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~144.5 | C-5 (Olefinic) |

| ~105.7 | C-4 (Olefinic) |

| ~71.3 | C-2 (Aliphatic, -O-C) |

| ~30.5 | C-3 (Aliphatic, -C-C) |

Note: Data referenced from common spectral databases.[5]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | =C-H Stretch (Olefinic) |

| ~2950 - 2850 | Strong | C-H Stretch (Aliphatic) |

| ~1620 | Strong | C=C Stretch (Alkene) |

| ~1150 - 1050 | Strong | C-O-C Stretch (Ether) |

Note: Peak positions are approximate. Data is referenced from the NIST Gas Phase IR Spectrum.[7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structure.[8]

| m/z | Relative Intensity (%) | Assignment |

| 70 | ~85 | [M]⁺ (Molecular Ion) |

| 42 | ~60 | [C₃H₆]⁺ or [C₂H₂O]⁺ |

| 41 | 100 | [C₃H₅]⁺ (Allyl cation) |

| 39 | ~90 | [C₃H₃]⁺ (Propargyl cation) |

Note: The base peak is at m/z 41. Data is referenced from the NIST Mass Spectrum (Electron Ionization).[2][8]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a volatile liquid like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[9]

-

Transfer : Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[9] Ensure no solid particles are present.

-

Cleaning and Capping : Wipe the outside of the NMR tube with a tissue dampened with ethanol (B145695) to remove any dust or fingerprints. Cap the tube securely to prevent evaporation.

-

Data Acquisition : Insert the sample into the NMR spectrometer. The experiment involves locking onto the deuterium (B1214612) signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus (¹H or ¹³C), and acquiring the data using an appropriate pulse sequence.[9]

IR Spectroscopy Protocol (Neat Liquid)

-

Plate Preparation : Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. Handle them by the edges to avoid moisture contamination.

-

Sample Application : Place one drop of neat (undiluted) this compound onto the center of one salt plate.

-

Sandwiching : Place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates.

-

Data Acquisition : Place the "sandwich" assembly into the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Cleaning : After analysis, separate the plates, rinse them thoroughly with a dry solvent like acetone, and return them to the desiccator.

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Injection : Inject a small volume (typically 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC separates the components of the sample based on their boiling points and interaction with the column's stationary phase.

-

Ionization : As this compound elutes from the GC column, it enters the ion source of the Mass Spectrometer (MS). In the source, it is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment (Electron Ionization).

-

Mass Analysis : The resulting ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.[8]

Visualization of Workflow

The logical flow of spectroscopic analysis, from sample preparation to final data interpretation, is a critical component of laboratory science.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C4H6O | CID 70934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Furan, 2,3-dihydro- [webbook.nist.gov]

- 6. Furan, 2,3-dihydro- [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. Furan, 2,3-dihydro-4-methyl- [webbook.nist.gov]

- 9. This compound, 1191-99-7 [thegoodscentscompany.com]

Thermodynamic Properties and Stability of 2,3-Dihydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties and stability of 2,3-dihydrofuran (B140613) (C₄H₆O), a heterocyclic organic compound of interest in various chemical and pharmaceutical applications. The document consolidates key thermodynamic data, including the standard enthalpy, entropy, and Gibbs free energy of formation, presented in a clear tabular format. Furthermore, it delves into the stability and reactivity of this compound, with a focus on its thermal isomerization. Detailed experimental and computational methodologies commonly employed for the determination of these properties are also described. Visual representations of key reaction pathways are provided to facilitate a deeper understanding of the molecule's behavior.

Thermodynamic Properties of this compound

The thermodynamic parameters of a compound are crucial for understanding its stability, reactivity, and potential for use in chemical synthesis. The standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔGf°) for this compound in the gaseous state at 298.15 K are summarized below.

| Thermodynamic Property | Value | Units | Reference(s) |

| Standard Enthalpy of Formation (Gas), ΔHf° | -75.00 | kJ·mol⁻¹ | [1] |

| -77 ± 3 | kJ·mol⁻¹ | [2] | |

| -72.2 ± 0.4 | kJ·mol⁻¹ | [2] | |

| Standard Molar Entropy (Gas), S° | 292.57 | J·K⁻¹·mol⁻¹ | [1] |

| Standard Gibbs Free Energy of Formation (Gas), ΔGf° | -11.97 | kJ·mol⁻¹ | Calculated |

Note: The Standard Gibbs Free Energy of Formation was calculated using the values for ΔHf° (-75.00 kJ·mol⁻¹) and S° (292.57 J·K⁻¹·mol⁻¹) from the CCCBDB[1] and the standard molar entropies of the constituent elements.

Stability and Reactivity

This compound is a cyclic enol ether. Its stability and reactivity are influenced by several factors, including ring strain and the presence of the double bond adjacent to the oxygen atom.

Ring Strain: Five-membered rings like this compound possess a moderate degree of ring strain, which influences their reactivity. This strain is a combination of angle strain and torsional strain. The molecule is not planar, adopting a puckered conformation to alleviate some of this strain.[3]

Thermal Isomerization: A key aspect of the thermal chemistry of this compound is its propensity to undergo ring-opening isomerization at elevated temperatures. The primary products of this unimolecular reaction are propenyl aldehyde and cyclopropanecarboxaldehyde.[4] This contrasts with its isomer, 2,5-dihydrofuran, which primarily eliminates hydrogen to form furan (B31954).[4] The isomerization reactions are significantly faster than fragmentation at lower temperatures.[4]

Figure 1. Thermal isomerization of this compound.

Peroxide Formation: Like many ethers, this compound can form explosive peroxides upon exposure to air and light.[5] This is a critical safety consideration for its storage and handling.

Experimental and Computational Methodologies

The determination of the thermodynamic properties of this compound and related compounds involves a combination of experimental techniques and theoretical calculations.

Experimental Protocols

-

Combustion Calorimetry: This is a primary method for determining the standard enthalpy of formation (ΔHf°). A known mass of the substance is completely combusted in a bomb calorimeter, and the heat released is measured. From the energy of combustion, the enthalpy of formation can be calculated. For furan derivatives, this technique has been used to obtain reliable thermochemical data.[6]

-

Calvet Microcalorimetry: This technique is employed to measure enthalpies of vaporization. The heat absorbed during the phase transition from liquid to gas is measured at a constant temperature, which is essential for converting condensed-phase enthalpy of formation data to the gas phase.[6]

-

Spectroscopy: High-resolution vacuum ultraviolet (VUV) absorption spectroscopy, often utilizing a synchrotron light source, provides information about the electronic structure and excited states of molecules like this compound.[7][8] Far-infrared spectroscopy is used to study the ring-puckering vibrations, which gives insight into the molecule's conformation and the energy barrier to planarity.[3]

Computational Chemistry

-

Ab Initio and Density Functional Theory (DFT) Calculations: Quantum chemical methods are powerful tools for calculating thermodynamic properties. High-level methods like G3 and QCISD(T) have been used to compute the enthalpies of formation of furan derivatives, often showing good agreement with experimental data.[4][6] DFT methods, such as B3LYP, are used to explore potential energy surfaces, locate transition states, and calculate reaction energetics for processes like isomerization.[4]

References

- 1. tutorchase.com [tutorchase.com]

- 2. brainly.com [brainly.com]

- 3. thermodynamics - Why does graphite have a higher standard molar entropy than diamond? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. quora.com [quora.com]

- 5. m.youtube.com [m.youtube.com]

- 6. brainly.com [brainly.com]

- 7. ck12.org [ck12.org]

- 8. Calculate standard molar entropy O2(g) from the following thermodynamic data at 300 K :4Cr(s)+3O2(g)→2Cr2O3(s),ΔG∘=−2093.4 kJ/mo1ΔHf∘Cr2O3(s)=−1129.05 kJ/moleSm∘Cr(s)=24 J/K moleSm∘Cr2O3(s)=81 J/K mole [infinitylearn.com]

The Synthesis and Discovery of 2,3-Dihydrofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydrofuran (B140613), a pivotal heterocyclic compound, serves as a versatile precursor in the synthesis of numerous pharmaceuticals and biologically active molecules. Its unique enol ether structure allows for a variety of chemical transformations, making it a valuable building block in organic chemistry. This technical guide provides a comprehensive overview of the historical synthesis and discovery of this compound, tracing its origins from early 20th-century explorations to modern, sophisticated synthetic methodologies. Detailed experimental protocols for key historical and contemporary syntheses are presented, alongside a comparative analysis of quantitative data. This document aims to be an essential resource for researchers in organic synthesis and drug development, offering a deep dive into the chemistry of this important scaffold.

Introduction

This compound (C₄H₆O) is a five-membered heterocyclic enol ether that has garnered significant attention in synthetic organic chemistry.[1] Its reactivity, stemming from the electron-rich double bond adjacent to the oxygen atom, makes it a versatile intermediate for the synthesis of a wide range of compounds, including tetrahydrofurans, furans, and more complex carbocyclic and heterocyclic systems. The strategic importance of the this compound moiety is underscored by its presence in a number of natural products and its utility in the construction of pharmacologically active agents.

This guide will first delve into the historical context of the discovery and initial syntheses of this compound, highlighting the seminal work that laid the foundation for our current understanding. Subsequently, a detailed examination of key historical and modern synthetic methods will be provided, complete with experimental protocols and quantitative data to allow for a thorough comparative analysis.

Historical Synthesis of this compound

The early history of this compound is intertwined with the broader exploration of furan (B31954) chemistry. While the exact date of its first isolation is not definitively documented in readily available literature, early methods for the synthesis of furan derivatives inadvertently produced dihydrofurans as intermediates or side products. The following sections detail the key historical milestones in the synthesis of this important heterocycle.

The Feist-Benary Furan Synthesis (Early 1900s)

One of the earliest pathways leading to the formation of the dihydrofuran ring system is the Feist-Benary synthesis, independently developed by Franz Feist in 1902 and Erich Benary in 1911.[2] While the primary outcome of this reaction is a substituted furan, a this compound derivative is a key isolable intermediate.[3] The reaction involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[2]

Experimental Protocol: Interrupted Feist-Benary Synthesis

A representative procedure for the synthesis of a this compound derivative via an interrupted Feist-Benary reaction is as follows:

-

Enolate Formation: A β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq) is dissolved in a suitable solvent such as ethanol. A mild base, like pyridine (B92270) or triethylamine (B128534) (1.1 eq), is added, and the mixture is stirred to form the enolate.[4]

-

Nucleophilic Attack: An α-halo ketone (e.g., chloroacetone, 1.0 eq) is added to the solution. The enolate attacks the α-carbon of the halo ketone in an SN2 reaction.[4]

-

Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the this compound ring. The reaction is typically heated to facilitate this step.[4]

-

Workup and Purification: The reaction mixture is cooled, diluted with a suitable organic solvent (e.g., diethyl ether), and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield the this compound derivative.[4]

Synthesis from Tetrahydrofurfuryl Alcohol (1940s)

In the 1940s, Christopher L. Wilson made significant contributions to the understanding of furan chemistry, including methods for the preparation of this compound. One such method involves the vapor-phase dehydration and rearrangement of tetrahydrofurfuryl alcohol over a nickel catalyst.[5]

Experimental Protocol: Synthesis from Tetrahydrofurfuryl Alcohol

-

Catalyst Preparation: A nickel catalyst is prepared and activated.

-

Reaction: The vapor of tetrahydrofurfuryl alcohol is passed over the heated nickel catalyst.

-

Product Collection: The product stream is cooled and collected. This compound is formed along with other products, including tetrahydrofuran (B95107).

-

Purification: The collected liquid is fractionally distilled to isolate this compound.

Isomerization of 2,5-Dihydrofuran (B41785)

A significant advancement in the synthesis of this compound was the development of methods for the isomerization of its more readily available isomer, 2,5-dihydrofuran. 2,5-Dihydrofuran can be synthesized from the reaction of acetylene (B1199291) and formaldehyde, a process developed in the context of Reppe chemistry.[6]

Early methods for this isomerization utilized alkali metal alkoxides.[7] Later, catalytic methods employing transition metals such as palladium, platinum, cobalt, ruthenium, and nickel were developed.[7] These catalytic processes, however, often suffered from low selectivity, producing furan and tetrahydrofuran as byproducts.[8] A notable improvement was the use of supported palladium or platinum catalysts in the presence of carbon monoxide or certain aldehydes and epoxides, which significantly increased the selectivity towards this compound.[7][9]

Experimental Protocol: Catalytic Isomerization of 2,5-Dihydrofuran

-

Catalyst Bed Preparation: A supported palladium or platinum catalyst (e.g., 0.5-3.0 wt% Pd on a support) is packed into a reactor.[7]

-

Feed Gas Preparation: A feed gas mixture is prepared containing 2,5-dihydrofuran, an inert diluent (e.g., helium), and a selectivity-enhancing agent such as 3,4-epoxy-1-butene or crotonaldehyde (B89634) (100 to 5000 ppm) and/or carbon monoxide (20 to 200 ppm).[7]

-

Isomerization Reaction: The feed gas is passed through the heated catalyst bed at a temperature of approximately 50°C to 175°C.[7]

-

Product Analysis and Purification: The product stream is analyzed (e.g., by gas chromatography) to determine the conversion and selectivity. The this compound is then isolated from the product mixture, typically by distillation.

Modern Synthetic Methods

Since these early discoveries, a plethora of new and efficient methods for the synthesis of 2,3-dihydrofurans have been developed. These modern approaches often offer higher yields, greater stereoselectivity, and broader substrate scope. A summary of some prominent modern methods is provided below.

-

Metal-Catalyzed Cyclizations: Various transition metals, including gold, copper, iron, and rhodium, have been shown to catalyze the cyclization of suitable precursors to form 2,3-dihydrofurans. For example, copper-catalyzed reactions of β-alkoxy/phenoxy enones with dimethyl diazomalonate proceed via a carbonyl ylide intermediate followed by a 1,5-electrocyclization.[10]

-

Organocatalysis: Organocatalytic methods have emerged as a powerful tool for the enantioselective synthesis of 2,3-dihydrofurans. For instance, a tandem Knoevenagel-Michael cyclization has been reported for the synthesis of novel this compound derivatives.

-

Heck Coupling Reactions: Palladium-catalyzed Heck coupling of this compound with aryl halides or triflates provides a route to 2-aryl-2,3-dihydrofurans.[11]

-

[4+1] Annulation Reactions: The [4+1] annulation of enaminones with a C1 synthon provides a practical route to functionalized 2,3-dihydrofurans.[11]

Quantitative Data

The following tables summarize key quantitative data for this compound and compare various synthetic methods.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O | |

| Molecular Weight | 70.09 g/mol | |

| Boiling Point | 54-55 °C | [12] |

| Density | 0.927 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.423 | |

| ¹H NMR (CDCl₃, ppm) | δ 6.27 (dt, 1H), 4.95 (dt, 1H), 4.28 (t, 2H), 2.58 (m, 2H) | [13][14][15] |

| ¹³C NMR (CDCl₃, ppm) | δ 145.2, 100.1, 69.5, 30.7 | [16] |

Table 2: Comparison of Historical Synthetic Methods for this compound

| Method | Starting Materials | Reagents/Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) | Reference(s) |

| Interrupted Feist-Benary | α-halo ketone, β-dicarbonyl compound | Mild base (e.g., pyridine) | Varies | Moderate | High (for dihydrofuran intermediate) | [2][3] |

| From Tetrahydrofurfuryl Alcohol | Tetrahydrofurfuryl alcohol | Nickel catalyst | High (vapor phase) | Not specified | Mixture of products | [5] |

| Isomerization of 2,5-DHF (early) | 2,5-Dihydrofuran | Alkali metal alkoxides | Not specified | Not specified | Not specified | [7] |

| Isomerization of 2,5-DHF (catalytic) | 2,5-Dihydrofuran | Pd or Pt catalyst | 50-175 | High | 75-85 | [8] |

| Isomerization of 2,5-DHF (improved) | 2,5-Dihydrofuran | Pd/Pt, CO/aldehyde/epoxide | 50-175 | High | >95 | [7][9] |

Visualization of Synthetic Pathways

The following diagrams illustrate the logical relationships and workflows of the key synthetic strategies for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 16. Reactions of furan compounds. Part III. Formation of tetrahydrofuran, 2 : 3-dihydrofuran, and other substances by passage of tetrahydrofurfuryl alcohol vapour over a nickel catalyst - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. scientificspectator.com [scientificspectator.com]

- 7. US5536851A - Preparation of 2,3-dihydrofurans - Google Patents [patents.google.com]

- 8. CN1103767C - Continuous process for conversion of 2,5-dihydrofuran to this compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound synthesis [organic-chemistry.org]

- 12. This compound CAS#: 1191-99-7 [m.chemicalbook.com]

- 13. This compound(1191-99-7) 1H NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. Complete 1H and 13C NMR assignment of trans,trans-2,3-divinylfuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Double Bond in 2,3-Dihydrofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrofuran (B140613) (DHF) is a versatile cyclic enol ether whose reactivity is dominated by its electron-rich double bond. This functionality makes it a valuable building block in organic synthesis, particularly for the construction of substituted tetrahydrofuran (B95107) rings, which are core structures in numerous natural products and pharmaceuticals. This technical guide provides a comprehensive overview of the key reactions involving the double bond of this compound, including detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Electrophilic Addition Reactions

The electron-rich nature of the double bond in this compound makes it highly susceptible to attack by electrophiles. The regioselectivity of these additions is governed by the formation of the more stable carbocation intermediate, which is stabilized by the adjacent oxygen atom through resonance.

Hydroboration-Oxidation

Hydroboration-oxidation of this compound provides a reliable method for the anti-Markovnikov hydration of the double bond, yielding 3-hydroxytetrahydrofuran. The reaction proceeds with syn-stereospecificity.[1]

Experimental Protocol: Hydroboration-Oxidation of this compound [2][3]

-

Materials: this compound, Borane-tetrahydrofuran complex (BH₃·THF) in THF (1.0 M solution), 3 M Sodium hydroxide (B78521) (NaOH) solution, 30% Hydrogen peroxide (H₂O₂) solution, Tetrahydrofuran (THF), Diethyl ether, Saturated sodium chloride solution (brine).

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place this compound (10 mmol) and dry THF (20 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add the 1.0 M solution of BH₃·THF in THF (3.3 mL, 3.3 mmol) dropwise via the dropping funnel over 10 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH solution (5 mL), followed by the dropwise addition of 30% H₂O₂ (5 mL). Caution: This addition is exothermic.

-

Stir the mixture at room temperature for 1 hour.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

-

Quantitative Data: Hydroboration-Oxidation of this compound

| Reagent | Product | Yield (%) | Reference |

| BH₃·THF, then H₂O₂/NaOH | 3-Hydroxytetrahydrofuran | ~70-95% | [4] |

Mechanism of Electrophilic Addition to this compound

Caption: General mechanism of electrophilic addition to this compound.

Cycloaddition Reactions

The double bond of this compound can participate in various cycloaddition reactions, providing access to a range of bicyclic and more complex heterocyclic systems.

[4+2] Cycloaddition (Diels-Alder Reaction)

This compound can act as a dienophile in Diels-Alder reactions. For example, its reaction with furan (B31954), a diene, yields an oxabicyclic adduct.

Experimental Protocol: Diels-Alder Reaction of Furan with Maleic Anhydride (B1165640) (Analogous to DHF reactions) [5][6]

-

Materials: Furan, Maleic anhydride, Tetrahydrofuran (THF), Hexane.

-

Procedure:

-

Dissolve maleic anhydride (2.5 g, 25.5 mmol) in THF (8 mL) in a scintillation vial.

-

Add furan (1.5 mL, 20.6 mmol) to the solution and mix thoroughly.

-

Cap the vial and allow it to stand at room temperature. Crystallization of the product should occur. For slower reacting systems, refrigeration may be necessary.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold THF or a THF/hexane mixture.

-

The product, exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, can be further purified by recrystallization.

-

Quantitative Data: Diels-Alder Reactions

| Diene | Dienophile | Product | Yield (%) | Diastereoselectivity (endo:exo) | Reference |

| Furan | Maleic Anhydride | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | High | kinetically endo, thermodynamically exo | [6] |

[2+2] Cycloaddition

This compound undergoes [2+2] cycloaddition reactions, for example, with acylaminoacrylates mediated by methylaluminoxane (B55162) (MAO).[7]

[3+2] Cycloaddition

Gold-catalyzed [3+2] cycloadditions of α-carbonylcarbenoids with alkenes can be utilized to construct this compound cores.[8] These reactions often proceed with good yields and can tolerate a variety of substituents on the alkene partner.

Quantitative Data: [3+2] Cycloaddition of Gold α-Carbonylcarbenoids with Alkenes

| Alkene | Yield (%) |

| 4-Methoxystyrene | 95 |

| Styrene | 82 |

| 4-Chlorostyrene | 83 |

| α-Methylstyrene | 89 |

| Ethyl vinyl ether | 88 |

| 2,3-Dimethylbutadiene | 51 |

Palladium-Catalyzed Cross-Coupling: The Heck Reaction

The Heck reaction of this compound with aryl halides or triflates is a powerful method for the synthesis of 2-aryl-2,3-dihydrofurans and their isomers.[5][9][10] The regioselectivity of the reaction can be influenced by the choice of ligands and reaction conditions.

Experimental Protocol: Heck Arylation of this compound with Iodobenzene (B50100) [5]

-

Materials: this compound (DHF), Iodobenzene, Palladium precursor (e.g., [PdCl(allyl)]₂), Base (e.g., K₂CO₃ or NaOAc), Solvent (e.g., DMF), Mesitylene (B46885) (internal standard).

-

Procedure:

-

In a Schlenk tube under a nitrogen atmosphere, combine the palladium precursor (0.0356 mmol), base (4.34 mmol), and DMF (6 mL).

-

Add iodobenzene (0.4 mL, 3.57 mmol), this compound (0.7 mL, 8.59 mmol), and mesitylene (0.15 mL).

-

Heat the reaction mixture at a specified temperature (e.g., 70 °C) for a designated time (e.g., 30 minutes).

-

After cooling, the reaction mixture can be analyzed by GC-MS to determine conversion and product distribution.

-

For isolation, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. Purification is achieved by column chromatography.

-

Quantitative Data: Heck Arylation of this compound with Iodobenzene [5][10]

| Palladium Precursor | Additive/Ligand | Conversion of PhI (%) | Yield of 2-phenyl-2,3-dihydrofuran (B8783652) (%) | Reference |

| [PdCl(allyl)]₂ | [NBu₄][L-PRO] | ~59 | - | [10] |

| PdCl₂(PPh₃)₂ | [NBu₄][L-LAC] | ~68 | 59.2 | [10] |

| Pd₂(dba)₃ | [BA][L-PRO] | - | - | [10] |

| Pd(OAc)₂ | (R)-MeO-BIPHEP | - | 83 | [11] |

Catalytic Cycle of the Heck Reaction

Caption: Catalytic cycle for the Heck reaction of this compound.

Polymerization Reactions

This compound is a valuable monomer for the synthesis of functional polymers through various polymerization techniques.

Cationic Polymerization

Cationic polymerization of this compound, initiated by Lewis acids such as boron trifluoride (BF₃) or ethylaluminum dichloride (EADC), yields poly(this compound).[12] The properties of the resulting polymer, such as its glass transition temperature (Tg), can be influenced by the polymerization conditions.[12] More recently, a green, metal-free cationic polymerization using pentakis(methoxycarbonyl)cyclopentadiene (PCCP) has been developed to produce high molecular weight poly(this compound) at room temperature.[13][14][15]

Experimental Protocol: Cationic Polymerization of this compound with BF₃

-

Materials: this compound (DHF), Boron trifluoride etherate (BF₃·OEt₂) or a solution of BF₃ in toluene (B28343), Toluene, Methanol, Ammonia (B1221849) solution in methanol.

-

Procedure:

-

In a dry reaction vessel under a nitrogen atmosphere, place a solution of BF₃ in toluene (e.g., 14.5 mM).

-

Cool the solution to -78 °C.

-

Add freshly distilled this compound dropwise to the initiator solution.

-

Stir the reaction mixture at -78 °C for the desired period (e.g., 48 hours).

-

Quench the polymerization by adding a 1 M solution of ammonia in methanol.

-

Dilute the resulting mixture with toluene and precipitate the polymer by pouring the solution into a large volume of methanol.

-

Collect the polymer by filtration and dry under vacuum.

-

Quantitative Data: Cationic Polymerization of this compound

| Initiator | Temperature (°C) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) | T₉ (°C) | Reference |

| BF₃ | -78 | - | - | 150 | [12] |

| EADC | > -60 | - | - | ~130 | [12] |

| PCCP | Room Temp. | up to 256 | - | - | [13][14][15] |

Ring-Opening Metathesis Polymerization (ROMP)

Surprisingly, this compound can undergo ring-opening metathesis polymerization (ROMP) using Grubbs catalysts. Although enol ethers are typically used as quenching agents for these catalysts, the resulting Fischer carbene remains active for the metathesis of electron-rich olefins like DHF.

Experimental Protocol: ROMP of this compound with Grubbs Catalyst [16][17]

-

Materials: this compound (DHF), Grubbs' catalyst (e.g., 1st or 2nd generation), Dry solvent (e.g., CH₂Cl₂), Quenching agent (e.g., ethyl vinyl ether).

-

Procedure:

-

In a glovebox or under an inert atmosphere, dissolve the Grubbs' catalyst in the solvent in a reaction vial.

-

Add the desired amount of this compound to the catalyst solution.

-

Stir the reaction mixture at room temperature or with gentle heating. The polymerization can be monitored by observing the increase in viscosity.

-

After the desired time or conversion is reached, quench the reaction by adding an excess of a quenching agent like ethyl vinyl ether.

-

Precipitate the polymer by adding the reaction mixture to a non-solvent such as cold methanol.

-

Collect the polymer by filtration and dry under vacuum.

-

Mechanism of Ring-Opening Metathesis Polymerization (ROMP)

Caption: General mechanism of Ring-Opening Metathesis Polymerization.

Conclusion

The double bond in this compound serves as a versatile handle for a wide array of chemical transformations, making it a valuable synthon for the preparation of complex molecules and functional materials. This guide has provided an overview of its reactivity in electrophilic additions, cycloadditions, palladium-catalyzed cross-coupling reactions, and polymerizations. The detailed experimental protocols and compiled quantitative data offer a practical resource for researchers in organic synthesis, medicinal chemistry, and polymer science, enabling the effective utilization of this compound in their research endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. repository.rit.edu [repository.rit.edu]

- 3. community.wvu.edu [community.wvu.edu]

- 4. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound synthesis [organic-chemistry.org]

- 10. Palladium Catalyzed Heck Arylation of this compound—Effect of the Palladium Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium-catalyzed asymmetric Heck arylation of this compound – effect of prolinate salts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Cationic polymerization of this compound. Study on the relationship between glass transition temperature and tacticity of the polymer | Semantic Scholar [semanticscholar.org]

- 13. par.nsf.gov [par.nsf.gov]

- 14. Poly(this compound): A Strong, Biorenewable, and Degradable Thermoplastic Synthesized via Room Temperature Cationic Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 17. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling, Storage, and Use of 2,3-Dihydrofuran

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety, handling, and storage precautions for 2,3-dihydrofuran (B140613). The information herein is intended to equip laboratory personnel with the knowledge required to mitigate the risks associated with this highly flammable and peroxide-forming compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical due to its flammability, potential for peroxide formation, and acute toxicity. It is crucial to understand these hazards to implement appropriate safety measures. The primary hazards include:

-

Highly Flammable Liquid and Vapor: this compound has a very low flash point, and its vapors can form explosive mixtures with air.[1][2][3] Vapors are heavier than air and may travel to a distant ignition source and flash back.[4]

-

May Form Explosive Peroxides: Like many ethers, this compound can form shock-sensitive and explosive peroxide crystals upon exposure to air and light, especially after prolonged storage.[1][3][5][6] This process is accelerated in opened and partially emptied containers.[7]

-

Harmful if Swallowed: Ingestion of this compound can be harmful.[1][2]

-

Causes Serious Eye Irritation: Direct contact with the liquid or high concentrations of vapor can cause significant eye irritation.[1][2]

-

May Cause Respiratory Tract Irritation: Inhalation of vapors may lead to irritation of the respiratory system.[8] High vapor concentrations can also cause dizziness or suffocation.[8]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for designing safe experimental setups and for understanding its behavior under various conditions.

| Property | Value | Source(s) |

| CAS Number | 1191-99-7 | [1][9] |

| Molecular Formula | C₄H₆O | [9][10] |

| Molecular Weight | 70.09 g/mol | [6][9][10] |

| Appearance | Colorless liquid | [1][9] |

| Odor | Odorless | [1][3] |

| Boiling Point | 54-55 °C (129.2-131 °F) at 760 mmHg | [1][9][10] |

| Flash Point | -24 °C (-11.2 °F) | [1] |

| Density | 0.927 g/mL at 25 °C | [9][10] |

| Vapor Pressure | 14.46 psi at 55 °C | [2] |

| Refractive Index | n20/D 1.423 | [5][9] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.

-

Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

-

Skin and Body Protection: A flame-resistant lab coat and disposable nitrile gloves are required. For prolonged contact, it is advisable to consult the glove manufacturer's resistance data. Always inspect gloves for any signs of degradation before use and replace them immediately if contaminated.

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.

Safe Handling and Storage

Strict adherence to proper handling and storage procedures is critical to prevent accidents.

Handling

-

Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[3][8]

-

Keep away from all sources of ignition, including open flames, hot surfaces, sparks, and static discharge.[2][8] Use only non-sparking tools.[1]

-

Ground and bond containers when transferring the liquid to prevent static electricity buildup.[8]

-

Avoid contact with skin and eyes.[8]

-

Do not breathe vapors or mists.[1]

-

Purchase this compound with inhibitors added whenever possible to reduce the rate of peroxide formation.

-

Never open a container that is old, shows signs of crystallization (especially around the cap), or has been stored improperly. If peroxide formation is suspected, do not move the container and contact your institution's environmental health and safety office immediately.[1]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[2][8][9]

-

The recommended storage temperature is between 2-8 °C.[2][9]

-

Store in a designated flammable liquids storage cabinet.[4]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]

-

Label all containers with the date of receipt and the date of opening to track the age of the chemical and monitor for potential peroxide formation.[2]

-

Periodically test for the presence of peroxides, especially before any distillation or concentration steps.[2]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[8]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Accidental Release and Firefighting Measures

Accidental Release

-

Small Spills: Absorb the spill with an inert, non-combustible material such as dry sand or earth.[8] Place the contaminated material into a designated chemical waste container.

-

Large Spills: Evacuate the area immediately. Remove all sources of ignition. Ventilate the area. Contain the spill if possible without risk. A vapor-suppressing foam may be used to reduce vapors.[8] Contact your institution's emergency response team.

Firefighting

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8] For large fires, use water spray, fog, or alcohol-resistant foam.[8]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.[8]

-

Specific Hazards: The vapor is heavier than air and can travel to an ignition source and flash back.[4] Containers may explode when heated.[8]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Experimental Protocols

Given the hazardous nature of this compound, all experimental work must be conducted with meticulous planning and adherence to established safety protocols. The following sections provide a general workflow for handling this chemical and a specific example of an experimental protocol.

General Safe Handling Workflow

The following flowchart illustrates the key stages and decision points for safely handling this compound in a laboratory setting.

Caption: General workflow for safely handling this compound.

Hazard-Precaution Relationship

This diagram illustrates the direct relationship between the inherent hazards of this compound and the necessary safety precautions.

Caption: Relationship between hazards and precautions for this compound.

Example Experimental Protocol: Heck Reaction of this compound

The following is a representative protocol for a Heck reaction involving this compound, adapted from literature procedures.[1] This should be considered a template and may require optimization for specific substrates. A thorough risk assessment should be conducted before carrying out this or any similar procedure.

Objective: To synthesize 2-aryl-2,3-dihydrofurans via a palladium-catalyzed Heck reaction.

Materials:

-

This compound (freshly tested for peroxides or passed through a column of activated alumina (B75360) to remove peroxides and inhibitors)

-

Aryl iodide or diaryliodonium salt

-

Palladium catalyst (e.g., a P-containing palladacycle)

-

Solvent (e.g., anhydrous toluene (B28343) or DMF)

-

Base (e.g., triethylamine (B128534) or potassium carbonate)

-

Inert gas (e.g., argon or nitrogen)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and hotplate

Procedure:

-

Reaction Setup:

-

Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet for inert gas, and a rubber septum.

-

Ensure the entire apparatus is under a positive pressure of an inert gas (argon or nitrogen).

-

-

Charging the Reaction Vessel:

-

To the flask, add the palladium catalyst, the aryl iodide or diaryliodonium salt, and the base under a stream of inert gas.

-

Add the anhydrous solvent via syringe.

-

-

Addition of this compound:

-

Using a syringe, carefully add the peroxide-free this compound to the reaction mixture. The addition should be done slowly to control any potential exotherm.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (as determined by the specific catalyst and substrates) using a temperature-controlled oil bath.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).

-

Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system to obtain the desired 2-aryl-2,3-dihydrofuran.

-

Safety Considerations for this Protocol:

-

All steps involving the transfer of this compound and other flammable solvents must be performed in a fume hood.

-

Ensure that no ignition sources are present in the vicinity of the reaction setup.

-

The inert gas atmosphere is crucial not only for the reaction chemistry but also to prevent the ingress of oxygen, which could contribute to peroxide formation, especially at elevated temperatures.

Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in a properly labeled, sealed container.

-

Do not mix with incompatible waste streams.

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific guidance.

By understanding the hazards associated with this compound and rigorously applying the safety, handling, and storage precautions outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment.

References

- 1. This compound synthesis [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. d.web.umkc.edu [d.web.umkc.edu]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,3-Dihydrofuran: Chemical Identity, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dihydrofuran (B140613) (DHF), a versatile heterocyclic compound with significant applications in organic synthesis and as a scaffold for pharmacologically active molecules. This document details its chemical identifiers, physical and chemical properties, and various synthetic methodologies, including detailed experimental protocols. Furthermore, it explores its relevance in drug discovery and development, supported by visualizations of synthetic pathways.

Chemical Identifiers and Properties

This compound is a colorless, volatile liquid and one of the simplest enol ethers.[1] Its chemical structure and properties are fundamental to its reactivity and utility as a synthetic building block.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in Table 1, facilitating its unambiguous identification in chemical databases and literature.

| Identifier | Value |

| CAS Number | 1191-99-7[1][2][3] |

| Molecular Formula | C₄H₆O[1][2][3] |

| IUPAC Name | This compound[1] |

| Synonyms | 4,5-Dihydrofuran, 2,3-DHF[2] |

| InChI | InChI=1S/C4H6O/c1-2-4-5-3-1/h1,3H,2,4H2[1][2] |